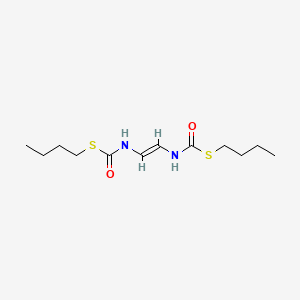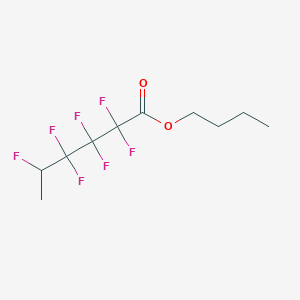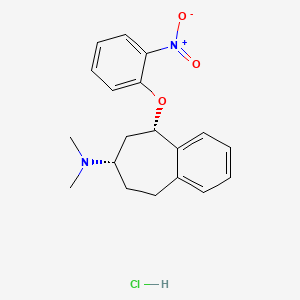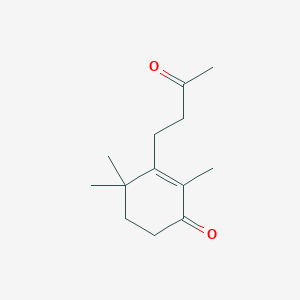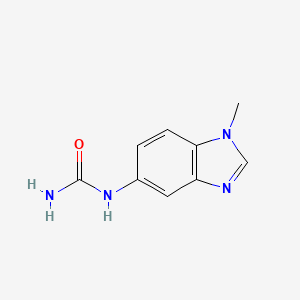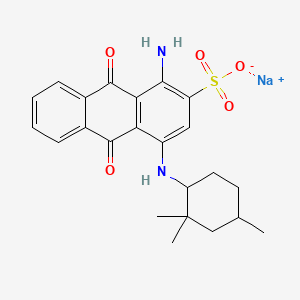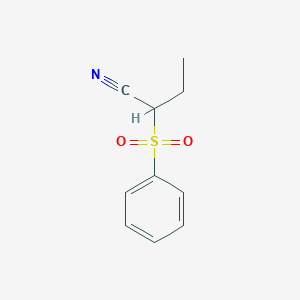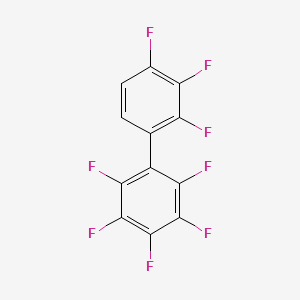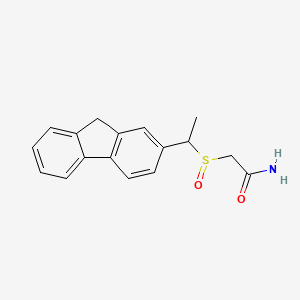![molecular formula C11H16O4 B14462022 6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one CAS No. 67979-58-2](/img/structure/B14462022.png)
6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one is a chemical compound with the molecular formula C11H16O4. It is characterized by a pyranone ring substituted with a hydroxypentyl group and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a hydroxypentyl derivative with a methoxy-substituted pyranone precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a diverse range of products .
Scientific Research Applications
6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals
Mechanism of Action
The mechanism of action of 6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways within biological systems. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-4-methoxy-2H-pyran-2-one: Lacks the hydroxypentyl group, resulting in different chemical and biological properties.
6-(1-Hydroxyethyl)-4-methoxy-2H-pyran-2-one: Contains a shorter hydroxyalkyl chain, affecting its reactivity and applications .
Uniqueness
6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypentyl group enhances its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
67979-58-2 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
6-[(1R)-1-hydroxypentyl]-4-methoxypyran-2-one |
InChI |
InChI=1S/C11H16O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h6-7,9,12H,3-5H2,1-2H3/t9-/m1/s1 |
InChI Key |
FWFKXWDSIIPMJT-SECBINFHSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC(=CC(=O)O1)OC)O |
Canonical SMILES |
CCCCC(C1=CC(=CC(=O)O1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


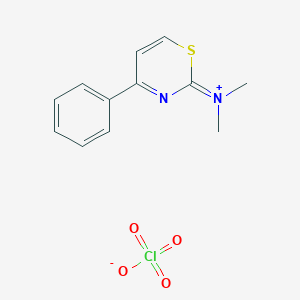
![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)

